molecular formula C8H11BrO3 B6169613 2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one CAS No. 2573216-37-0

2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one

Cat. No.: B6169613
CAS No.: 2573216-37-0
M. Wt: 235.1
InChI Key:
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Description

2-bromo-1-{2,6-dioxabicyclo[321]octan-1-yl}ethan-1-one is a compound that features a bromine atom attached to an ethanone group, which is further connected to a bicyclic structure containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one typically involves the bromination of a precursor compound. One method includes reacting (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate adjustments for safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The ethanone group can be involved in oxidation or reduction reactions.

    Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions under certain conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanone derivatives, while ring-opening reactions can produce linear or cyclic compounds with different functional groups.

Scientific Research Applications

2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for potential biological activities.

    Medicine: Research may explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the bicyclic structure can undergo ring-opening reactions. These interactions can lead to the formation of new compounds with different properties and activities .

Comparison with Similar Compounds

Similar Compounds

    6,8-Dioxabicyclo[3.2.1]octan-7-one: A related compound with a similar bicyclic structure but without the bromine atom.

    4-bromo-6,8-dioxabicyclo[3.2.1]octan-7-one: Another brominated derivative with a slightly different structure.

Uniqueness

2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one is unique due to its specific combination of a bromine atom, an ethanone group, and a bicyclic structure.

Properties

CAS No.

2573216-37-0

Molecular Formula

C8H11BrO3

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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